molecular formula C12H10OSe B14412996 4-(Phenylselanyl)phenol CAS No. 80448-02-8

4-(Phenylselanyl)phenol

Katalognummer: B14412996
CAS-Nummer: 80448-02-8
Molekulargewicht: 249.18 g/mol
InChI-Schlüssel: ONFKRSFCIOLKPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Phenylselanyl)phenol is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a phenol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(Phenylselanyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a phenol derivative with a phenylselanyl reagent. For example, the reaction of 4-bromophenol with diphenyl diselenide in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium chemistry can be applied. Industrial synthesis would likely involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors for scalability and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Phenylselanyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(Phenylselanyl)phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Phenylselanyl)phenol involves its interaction with biological molecules through the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress pathways. The compound may target specific enzymes and proteins involved in oxidative stress response, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Phenylselanyl)phenol is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

80448-02-8

Molekularformel

C12H10OSe

Molekulargewicht

249.18 g/mol

IUPAC-Name

4-phenylselanylphenol

InChI

InChI=1S/C12H10OSe/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H

InChI-Schlüssel

ONFKRSFCIOLKPJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[Se]C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.